3-Amino-4-(2-methylpiperidin-1-yl)benzamide
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Overview
Description
“3-Amino-4-(2-methylpiperidin-1-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of “3-Amino-4-(2-methylpiperidin-1-yl)benzamide” would consist of a benzamide group attached to a piperidine ring. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, including those typical of amides and amines. For example, it could participate in further amide bond formations or substitutions at the nitrogen of the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-(2-methylpiperidin-1-yl)benzamide” would depend on its exact structure. For example, the presence of the polar amide group and the basic piperidine nitrogen would likely make the compound soluble in polar solvents .Scientific Research Applications
-
Antioxidant and Antibacterial Activities
- Field : Medical and Biological Research
- Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
- Methods : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
-
Anti-tubercular Agents
- Field : Medical and Pharmaceutical Research
- Application Summary : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : A series of novel substituted benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
- Synthesis of Drug Candidates
- Field : Pharmaceutical Research
- Application Summary : “3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates .
- Methods : A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
- Results : The paper did not provide specific results or outcomes obtained from this process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-(2-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(13(15)17)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDWTZMQYSIDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656048 |
Source
|
Record name | 3-Amino-4-(2-methylpiperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(2-methylpiperidin-1-yl)benzamide | |
CAS RN |
915922-42-8 |
Source
|
Record name | 3-Amino-4-(2-methylpiperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-(2-methyl-1-piperidinyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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